isoquinoline-1-carboxamide
Overview
Description
isoquinoline-1-carboxamide is a chemical compound with the molecular formula C10H8N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
Target of Action
Isoquinoline-1-carboxamide, also known as 1-Isoquinolinecarboxamide or Isoquinaldamide, primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound has been found to suppress the production of pro-inflammatory mediators in these cells .
Mode of Action
This compound interacts with its targets by inhibiting the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .
Biochemical Pathways
The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Result of Action
The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, which mediates its anti-inflammatory and anti-migratory effects .
Future Directions
While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .
Biochemical Analysis
Biochemical Properties
Isoquinoline-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced BV2 microglial cells . The nature of these interactions involves the suppression of LPS-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity .
Cellular Effects
This compound influences cell function by attenuating LPS-induced expression of inducible NO synthase and cyclooxygenase-2 . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It abates LPS-induced nuclear translocation of NF-κB through inhibition of IκB phosphorylation . Furthermore, it inhibits LPS-induced cell migration and phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Preparation Methods
The synthesis of 1-isoquinolinecarboxamide typically involves the reaction of isoquinoline with a suitable carboxylating agent. One common method is the reaction of isoquinoline with phosgene, followed by the addition of ammonia to form the carboxamide. Another approach involves the use of isoquinoline-1-carboxylic acid, which is then converted to the carboxamide through amidation reactions .
In industrial settings, the production of 1-isoquinolinecarboxamide may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid.
Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
isoquinoline-1-carboxamide can be compared to other isoquinoline derivatives, such as:
Isoquinoline-1-carboxylic acid: This compound is a precursor in the synthesis of 1-isoquinolinecarboxamide.
Bis(1-isoquinolinecarboxamide)alkane derivatives:
Properties
IUPAC Name |
isoquinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXFUGIDTUCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162476 | |
Record name | 1-Isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-44-8 | |
Record name | 1-Isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isoquinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinaldamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinaldamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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